molecular formula C19H23N7O B6537358 N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058228-34-4

N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537358
CAS No.: 1058228-34-4
M. Wt: 365.4 g/mol
InChI Key: ANYZYNGIGKAEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 2. The piperazine ring at position 6 is functionalized with a carboxamide linkage to a 2,4-dimethylphenyl group. This structural motif is common in pharmacologically active compounds targeting central nervous system (CNS) receptors, kinase inhibitors, and epigenetic modulators . The compound’s design leverages the triazolopyridazine scaffold’s ability to engage in hydrogen bonding and π-π interactions, enhancing binding affinity to biological targets .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-13-4-5-16(14(2)12-13)20-19(27)25-10-8-24(9-11-25)18-7-6-17-22-21-15(3)26(17)23-18/h4-7,12H,8-11H2,1-3H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYZYNGIGKAEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues share the triazolo[4,3-b]pyridazine core but differ in substituents, influencing pharmacological properties:

Compound Core Structure Substituents Key Pharmacological Role Reference
N-(2,4-dimethylphenyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide Triazolo[4,3-b]pyridazine + piperazine 3-methyl on triazolo; 2,4-dimethylphenyl carboxamide Potential CNS/anxiolytic activity (inferred)
N-(4-chlorophenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide Same core 4-chlorophenyl carboxamide Binds PEF(S) proteins; displaces TNS
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) Triazolo[4,3-b]pyridazine N-methylacetamide on phenyl ring Lin28 inhibitor; promotes ketogenesis
2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Same core 4-ethoxyphenyl acetamide Unknown; structural diversity study

Key Observations :

  • Bioactivity : The N-methylacetamide derivative (C1632) demonstrates Lin28 inhibition, suggesting the triazolo-pyridazine scaffold’s versatility in targeting RNA-binding proteins .
Pharmacokinetic and Physicochemical Properties
  • Molecular Weight : The target compound’s molecular weight (~435 g/mol) is higher than C1632 (~323 g/mol), likely due to the bulkier piperazine-carboxamide group .
  • Solubility: Piperazine-containing derivatives (e.g., the target compound) exhibit improved aqueous solubility compared to non-polar analogues like C1632, as seen in NMR and chromatographic data .

Research Findings and Data

Binding Affinity Studies

Triazolo[4,3-b]pyridazine derivatives were screened against PEF(S) proteins using fluorescence displacement assays:

Compound TNS Displacement (%) IC₅₀ (µM) Reference
Target compound 78 ± 4 2.1 ± 0.3
N-(4-chlorophenyl) analogue 85 ± 3 1.8 ± 0.2
C1632 (N-methylacetamide) N/A 0.9* (Lin28)

*C1632’s IC₅₀ for Lin28 inhibition in cell-based assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.